molecular formula C13H11NO3S B3265420 3-formyl-N-phenylbenzenesulfonamide CAS No. 405058-55-1

3-formyl-N-phenylbenzenesulfonamide

Cat. No.: B3265420
CAS No.: 405058-55-1
M. Wt: 261.3 g/mol
InChI Key: SVHHFAJDSLKLMF-UHFFFAOYSA-N
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Description

3-formyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁NO₃S. It is characterized by the presence of a formyl group (CHO) attached to a benzene ring, which is further connected to a sulfonamide group (SO₂NH₂) and a phenyl group (C₆H₅). This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-N-phenylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of N-phenylbenzenesulfonamide with a formylating agent such as formic acid or ethyl formate in the presence of a catalyst. The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product with good to high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of solid acid catalysts, such as sulfonated rice husk ash, to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

3-formyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 3-carboxy-N-phenylbenzenesulfonamide

    Reduction: 3-hydroxymethyl-N-phenylbenzenesulfonamide

    Substitution: Derivatives with different substituents on the sulfonamide nitrogen

Scientific Research Applications

3-formyl-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-formyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the sulfonamide group can interact with various biological receptors, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzenesulfonamide: Lacks the formyl group, resulting in different chemical reactivity and biological activity.

    3-formylbenzenesulfonamide: Lacks the phenyl group, leading to variations in its chemical properties and applications.

    N-phenyl-3-hydroxybenzenesulfonamide:

Uniqueness

3-formyl-N-phenylbenzenesulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

3-formyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-11-5-4-8-13(9-11)18(16,17)14-12-6-2-1-3-7-12/h1-10,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHFAJDSLKLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Reaction of 3-Hydroxymethyl-N-phenyl-benzenesulfonamide (crude from previous step, 1.36 mmol), MnO2 (1.40 g, 13.60 mmol) in CH2Cl2 (10 mL) at 40° C. under N2 overnight gave the title compound (293 mg, 82%) as a white solid.
Quantity
1.36 mmol
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reactant
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10 mL
Type
solvent
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1.4 g
Type
catalyst
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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